molecular formula C16H23NO2 B5411968 N-(3-isopropoxybenzyl)cyclopentanecarboxamide

N-(3-isopropoxybenzyl)cyclopentanecarboxamide

Cat. No.: B5411968
M. Wt: 261.36 g/mol
InChI Key: XPGQLKHPYXMNND-UHFFFAOYSA-N
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Description

“N-(3-isopropoxybenzyl)cyclopentanecarboxamide” is a compound that belongs to the class of organic compounds known as carboxamides, which are characterized by the presence of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The “cyclopentanecarboxamide” part of the name indicates a cyclopentane ring (a five-membered ring of carbon atoms) attached to a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclopentane ring attached to a carboxamide group, with a benzyl group substituted with an isopropoxy group at the 3-position attached to the nitrogen of the carboxamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its exact molecular structure, the presence of functional groups, and stereochemistry .

Mechanism of Action

The mechanism of action of a compound depends on its biological target, which is not known for this compound without specific studies .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s hard to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if it has interesting physical properties, or synthetic chemistry if it is a useful intermediate in synthetic routes .

Properties

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(2)19-15-9-5-6-13(10-15)11-17-16(18)14-7-3-4-8-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGQLKHPYXMNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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